

An In-depth Technical Guide to 3,5-Dibromoimidazo[1,2-a]pyrazine

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Compound of Interest

Compound Name: 3,5-Dibromoimidazo[1,2-a]pyrazine

Cat. No.: B1339906

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This technical guide provides a comprehensive overview of **3,5-Dibromoimidazo[1,2-a]pyrazine**, including its chemical identity, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Nomenclature

IUPAC Name: **3,5-Dibromoimidazo[1,2-a]pyrazine**[\[1\]](#)

Synonyms: 3,5-DIBROMOIMIDAZOL[1,2-A]PYRAZINE

Chemical Structure:

Caption: Chemical structure of **3,5-Dibromoimidazo[1,2-a]pyrazine**.

Physicochemical Properties:

Property	Value	Source
CAS Number	63744-21-8	PubChem
Molecular Formula	C ₆ H ₃ Br ₂ N ₃	PubChem
Molecular Weight	276.92 g/mol	PubChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromoimidazo[1,2-a]pyrazine** is not readily available in the reviewed literature, a general method for its preparation involves the direct bromination of the parent imidazo[1,2-a]pyrazine scaffold.

General Experimental Protocol (Illustrative):

A common approach to synthesize brominated imidazo[1,2-a]pyrazine derivatives involves the reaction of the corresponding imidazo[1,2-a]pyrazine with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction is typically carried out in a suitable solvent, and the degree of bromination can be controlled by the stoichiometry of the brominating agent and the reaction conditions.

For instance, the synthesis of a related compound, 3-bromo-6-methyl-imidazo[1,2-a]pyrazine, has been reported to proceed by reacting 2-tert-butyl-6-methyl-imidazo[1,2-a]pyrazine with NBS. This suggests a potential route for the synthesis of **3,5-Dibromoimidazo[1,2-a]pyrazine** would involve the reaction of imidazo[1,2-a]pyrazine with an excess of a brominating agent to achieve dibromination at the 3 and 5 positions.

It is important to note that the synthesis of imidazo[1,2-a]pyrazines can sometimes result in mixtures of regioisomers, necessitating careful purification and characterization.

Biological Activity and Potential Applications

Direct quantitative biological activity data, such as IC₅₀ values, for **3,5-Dibromoimidazo[1,2-a]pyrazine** has not been identified in the public domain. However, the broader class of imidazo[1,2-a]pyrazine derivatives has been extensively investigated for a range of biological activities, suggesting potential areas of interest for this specific compound.

Inhibition of VirB11 ATPase:

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of the VirB11 ATPase. VirB11 is a crucial component of the Type IV Secretion System (T4SS) in pathogenic bacteria, such as *Helicobacter pylori*. The T4SS is a molecular machinery that translocates virulence factors, like the CagA oncoprotein, into host cells, contributing to the pathogenesis of diseases.

Anticancer Activity:

Numerous studies have explored the anticancer potential of imidazo[1,2-a]pyrazine derivatives. These compounds have shown inhibitory activity against various cancer cell lines. For example, certain derivatives have demonstrated cytotoxicity against melanoma, breast cancer, colorectal cancer, and leukemia cell lines. The mechanism of action is often attributed to the inhibition of key cellular kinases.

Kinase Inhibition:

The imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry and has been utilized in the development of inhibitors for several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Quantitative Data for Related Imidazo[1,2-a]pyrazine Derivatives (for illustrative purposes):

Compound Class	Target/Cell Line	IC50 Value
Imidazo[1,2-a]pyrazine derivative	VirB11 ATPase	7 μ M (for lead compound 14) [2]
Diarylurea derivative with imidazo[1,2-a]pyrazine scaffold	A375P human melanoma cell line	< 0.06 μ M
Imidazo[1,2-a]pyrazine derivative	CDK9	0.16 μ M
Imidazo[1,2-a]pyrazine derivative	PI3K α	1.25 μ M

Note: The data presented in this table is for derivatives of the imidazo[1,2-a]pyrazine scaffold and not for **3,5-Dibromoimidazo[1,2-a]pyrazine** itself.

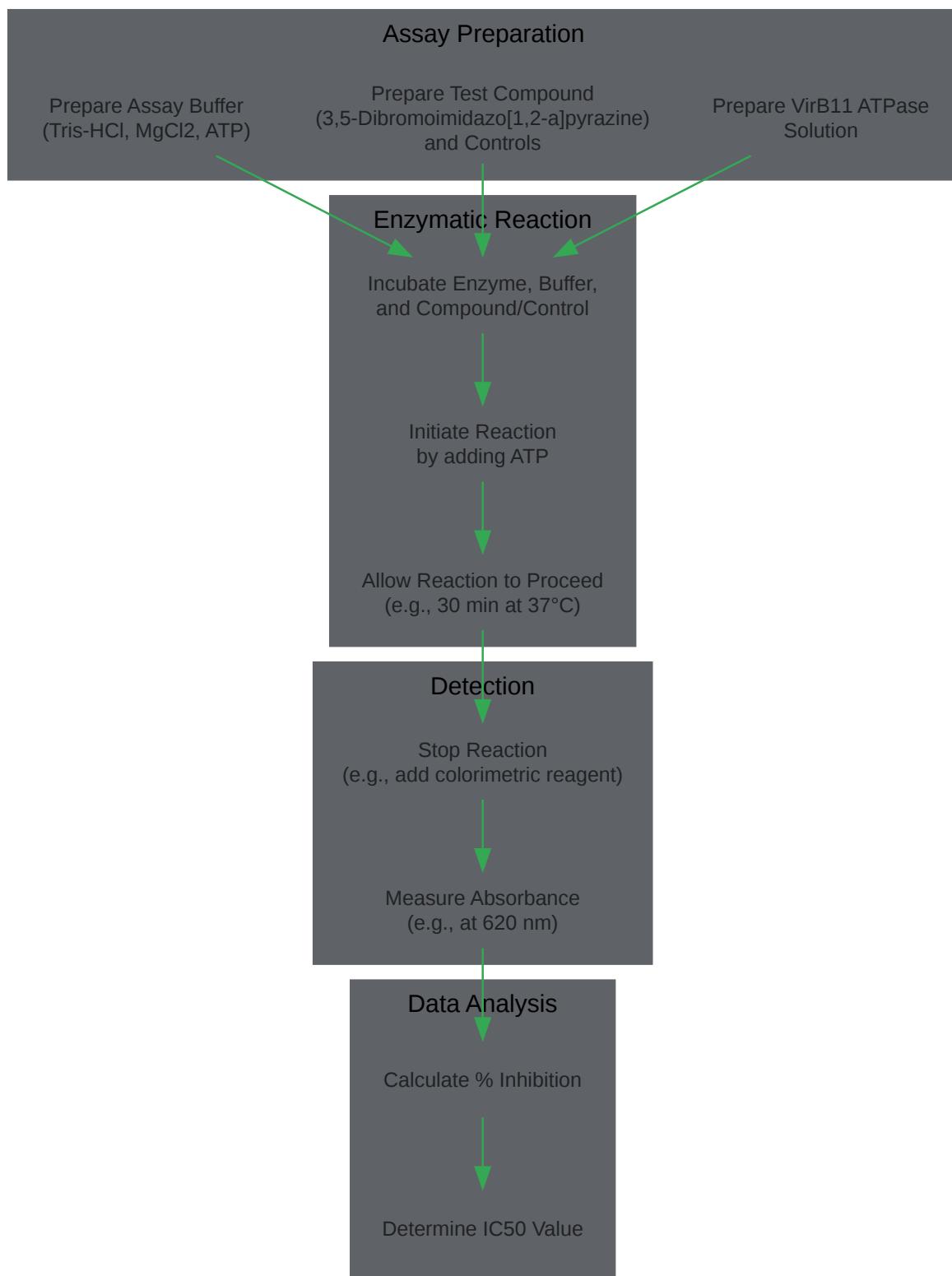
Signaling Pathway Involvement: Inhibition of the Type IV Secretion System

The primary signaling pathway where imidazo[1,2-a]pyrazine derivatives have been implicated is the inhibition of the bacterial Type IV Secretion System (T4SS). The VirB11 ATPase provides

the necessary energy for the assembly and function of the T4SS. By inhibiting VirB11, these compounds can disrupt the translocation of virulence factors into host cells.

Experimental Workflow for ATPase Inhibition Assay:

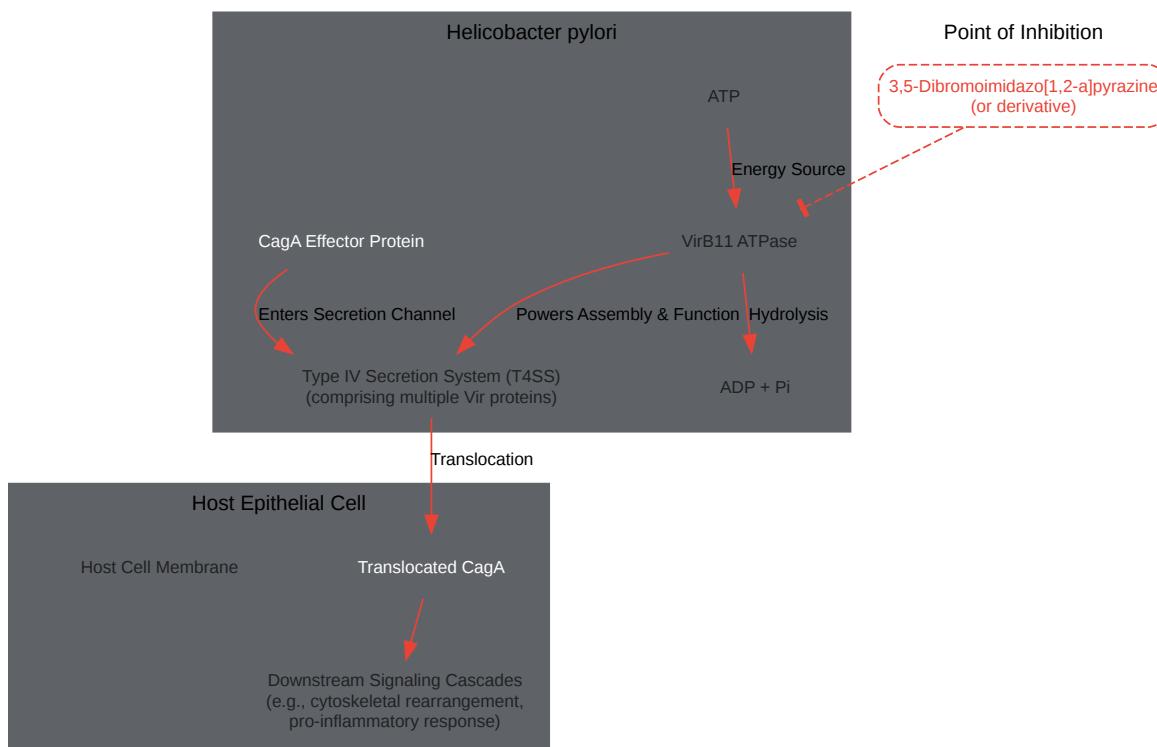
A common method to assess the inhibitory activity of compounds against VirB11 ATPase is a colorimetric assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

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Caption: A generalized experimental workflow for an in vitro ATPase inhibition assay.

Helicobacter pylori Type IV Secretion System (T4SS) and CagA Translocation:

The following diagram illustrates the role of the T4SS in *H. pylori* and the point of inhibition by VirB11 ATPase inhibitors.



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Caption: The role of VirB11 ATPase in the *H. pylori* T4SS and its inhibition.

Conclusion

3,5-Dibromoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. While specific biological data for this compound is limited, the broader family of imidazo[1,2-a]pyrazines has demonstrated promising activity as inhibitors of bacterial virulence factors and as potential anticancer and anti-inflammatory agents. Further research is warranted to elucidate the specific biological profile of **3,5-Dibromoimidazo[1,2-a]pyrazine** and to explore its potential as a lead compound for drug discovery. The information provided in this guide serves as a foundational resource for scientists and researchers interested in this chemical entity and the broader class of imidazo[1,2-a]pyrazine derivatives.

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References

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